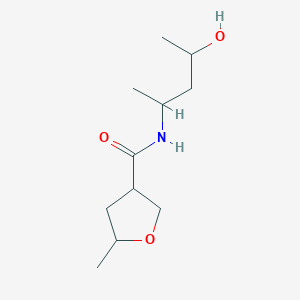
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide, also known as X-396, is a small molecule inhibitor of the ALK (anaplastic lymphoma kinase) and MET (hepatocyte growth factor receptor) tyrosine kinases. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, including non-small cell lung cancer (NSCLC) and neuroblastoma. In
Wirkmechanismus
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide inhibits the activity of the ALK and MET tyrosine kinases by binding to the ATP-binding site of the enzymes. This prevents the enzymes from phosphorylating their downstream targets, which are involved in cell proliferation, survival, and migration. By inhibiting the activity of these enzymes, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has been shown to have potent antitumor activity in various cancer cell lines, including NSCLC and neuroblastoma. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the ALK and MET tyrosine kinases. In addition, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has been shown to inhibit the growth and metastasis of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide is its potent antitumor activity in various cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide in preclinical and clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide. One direction is to investigate its potential therapeutic applications in other types of cancer, such as breast cancer and colorectal cancer. Another direction is to explore its combination with other cancer therapeutics to enhance its antitumor activity and overcome drug resistance. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide in preclinical and clinical settings. Finally, the development of more water-soluble formulations of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide may improve its suitability for in vivo administration.
Synthesemethoden
The synthesis of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 5-methyloxolane-3-carboxylic acid with a tert-butyldimethylsilyl (TBDMS) group. The protected acid is then coupled with 4-hydroxypentan-2-ylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) to form the amide bond. The TBDMS group is then removed using tetra-n-butylammonium fluoride (TBAF) to yield the final product, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It has been shown to inhibit the activity of the ALK and MET tyrosine kinases, which are known to be involved in the development and progression of cancer. In preclinical studies, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has demonstrated potent antitumor activity in various cancer cell lines, including NSCLC and neuroblastoma.
Eigenschaften
IUPAC Name |
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7(4-8(2)13)12-11(14)10-5-9(3)15-6-10/h7-10,13H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWXYNSTNGNLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)NC(C)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B6645699.png)
![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![6-[3-(2-Aminoethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6645710.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)
![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine](/img/structure/B6645735.png)
![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)

![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)
![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)


![3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide](/img/structure/B6645790.png)